2,2-Dimethylpropyl carbonocyanidate
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Overview
Description
2,2-Dimethylpropyl carbonocyanidate is an organic compound characterized by its branched hydrocarbon structure It is a derivative of carbonocyanidate, featuring a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl carbonocyanidate typically involves the reaction of 2,2-dimethylpropyl alcohol with cyanogen chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the cyanide group from cyanogen chloride. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl carbonocyanidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The cyanide group can be substituted with other nucleophiles, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium halides (NaX) or aqueous acids (HCl) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
2,2-Dimethylpropyl carbonocyanidate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive cyanide group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl carbonocyanidate involves its interaction with nucleophiles due to the presence of the reactive cyanide group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including biochemical assays and synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropyl chloride: Similar structure but with a chloride group instead of a cyanide group.
2,2-Dimethylpropyl alcohol: The precursor alcohol used in the synthesis of 2,2-Dimethylpropyl carbonocyanidate.
2,2-Dimethylpropyl amine: A reduction product of this compound.
Uniqueness
This compound is unique due to its cyanide group, which imparts distinct reactivity compared to its analogs
Properties
CAS No. |
63934-50-9 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2,2-dimethylpropyl cyanoformate |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)5-10-6(9)4-8/h5H2,1-3H3 |
InChI Key |
INQJNNVLABTDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)C#N |
Origin of Product |
United States |
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